mGluR4 Potency: ADX88178 Exhibits >100‑Fold Higher Potency Than PHCCC and Lu AF21934
ADX88178 activates human mGluR4 with an EC₅₀ of 4 nM, representing a >1,000‑fold potency advantage over PHCCC (EC₅₀ = 4,100 nM) and a 125‑fold advantage over Lu AF21934 (EC₅₀ = 500 nM) in recombinant cell-based calcium mobilization or FLIPR assays [1]. The potency gap widens further when compared with VU0155041 (EC₅₀ = 798 nM) and ML128 (EC₅₀ = 240 nM) at the human receptor .
| Evidence Dimension | Human mGluR4 positive allosteric modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 4 nM (human mGluR4); EC₅₀ = 9 nM (rat mGluR4) |
| Comparator Or Baseline | PHCCC: EC₅₀ = 4,100 nM; Lu AF21934: EC₅₀ = 500 nM; VU0155041: EC₅₀ = 798 nM; ML128: EC₅₀ = 240 nM (all human mGluR4) |
| Quantified Difference | ADX88178 is 1,025× more potent than PHCCC, 125× more potent than Lu AF21934, ~200× vs. VU0155041, and 60× vs. ML128 |
| Conditions | Recombinant HEK293 or CHO cells expressing human mGluR4; calcium mobilization (FLIPR) or equivalent functional assay |
Why This Matters
Procurement of a tool compound with >100‑fold higher potency enables lower dosing, reduced vehicle-related artefacts, and greater confidence in target engagement at behaviourally active doses.
- [1] Le Poul E, Boléa C, Girard F, et al. J Pharmacol Exp Ther. 2012;343(1):167-177. ADX88178 EC₅₀ values: human mGluR4, 4 nM; rat mGluR4, 9 nM. PHCCC EC₅₀ ~4.1 µM; Lu AF21934 EC₅₀ 500 nM (Slawinska et al. 2013). View Source
